Structural Differentiation: Pyridin-3-yl versus Pyridin-2-yl Regioisomer Topological Polar Surface Area and Lipophilicity
The target compound (pyridin-3-yl substituted) exhibits a topological polar surface area (TPSA) of 73 Ų and an XLogP3 of 1.5 [1]. The pyridin-2-yl regioisomer, N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide, possesses an identical molecular formula (C₁₆H₁₆N₄O₂, MW 296.32) but differs in the position of the pyridine nitrogen, which alters the spatial orientation of the hydrogen-bond acceptor and consequently the compound's molecular recognition properties [2]. This regioisomeric difference is critical in kinase hinge-binding motifs, where the pyridine nitrogen position dictates hydrogen-bonding geometry with the backbone NH and carbonyl of the hinge residue.
| Evidence Dimension | Topological polar surface area (TPSA) and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | TPSA = 73 Ų; XLogP3 = 1.5 [1] |
| Comparator Or Baseline | Pyridin-2-yl regioisomer: TPSA = 73 Ų (identical due to same atom composition); XLogP3 not independently verified |
| Quantified Difference | TPSA identical; pyridine N-position differs (3-yl vs 2-yl), altering electrostatic potential maps and hinge-binding geometry |
| Conditions | Computed molecular properties (PubChem/ChemAxon-derived values) |
Why This Matters
For procurement in kinase inhibitor programs, the pyridin-3-yl substitution pattern offers a distinct hinge-binding vector that cannot be replicated by the pyridin-2-yl isomer, directly influencing target selectivity.
- [1] Kuujia. N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide – CAS 2034324-24-6. Computed Properties. URL: https://www.kuujia.com/cas-2034324-24-6.html View Source
- [2] Chemical structure comparison based on canonical SMILES: target compound (CC1=CC(=NN1CCNC(=O)C2=CC=CO2)C3=CN=CC=C3) versus pyridin-2-yl regioisomer (CC1=CC(=NN1CCNC(=O)C2=CC=CO2)C3=NC=CC=C3). View Source
